An In-depth Technical Guide to 2-Carboxyphenylboronic Acid Dihydrate for Advanced Research and Drug Development
An In-depth Technical Guide to 2-Carboxyphenylboronic Acid Dihydrate for Advanced Research and Drug Development
Introduction: The Dual-Functionality of 2-Carboxyphenylboronic Acid Dihydrate
2-Carboxyphenylboronic acid is an organic compound distinguished by the presence of both a carboxylic acid and a boronic acid group on a phenyl ring, positioned ortho to each other.[1] This unique structure makes it a valuable reagent in organic synthesis and medicinal chemistry. The dihydrate form incorporates two water molecules into its crystal structure.
The boronic acid moiety is well-known for its role in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for creating carbon-carbon bonds.[1] The carboxylic acid group, on the other hand, provides a handle for further functionalization or can influence the compound's solubility and interaction with biological targets.[1] This dual-functionality allows for its application in creating complex molecules, making it a significant tool in the synthesis of novel pharmaceutical compounds.[2] Furthermore, its ability to form reversible complexes with diols opens up applications in drug delivery and sensor technology.[1]
Comprehensive Safety Profile: A Researcher's Perspective
Understanding the safety profile of a reagent is paramount in a laboratory setting. This section provides a detailed breakdown of the Safety Data Sheet (SDS), contextualized for the research environment.
GHS Hazard Classification and Statement
2-Carboxyphenylboronic acid dihydrate is classified as hazardous under the Globally Harmonized System (GHS).[3] The key hazard statements are summarized in the table below.
| Hazard Class | Category | GHS Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Compiled from multiple safety data sheets.[3][4]
Expert Insight: The irritation potential (skin, eyes, respiratory) is the primary concern for researchers handling this compound in its solid, powdered form.[4] The fine dust can easily become airborne, leading to inhalation exposure. Therefore, engineering controls and personal protective equipment are crucial.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is a self-validating system for ensuring laboratory safety.
Handling:
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Engineering Controls: Always handle 2-Carboxyphenylboronic acid dihydrate in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[5] Ensure that eyewash stations and safety showers are readily accessible.[3][5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A standard laboratory coat is required.[4]
-
Respiratory Protection: For situations where dust generation is significant and cannot be controlled by ventilation, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
-
-
Hygiene Practices: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Recommended storage temperatures can vary, with some suppliers suggesting refrigeration (2-8°C or 0-10°C)[6]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[4]
The following workflow diagram illustrates the essential steps for safely handling this reagent.
Caption: Safe handling workflow for 2-Carboxyphenylboronic acid dihydrate.
Emergency and First-Aid Procedures
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention.[7] |
Source: Compiled from multiple safety data sheets.[3][4][7]
Key Applications in Research and Drug Development
The utility of 2-Carboxyphenylboronic acid dihydrate stems from its versatile reactivity. Below, we explore its primary application in a key synthetic reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. 2-Carboxyphenylboronic acid serves as the organoboron partner in this reaction.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) complex is the active catalyst. It is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂.
-
Ligand: Phosphine ligands (e.g., PPh₃, SPhos) are used to stabilize the palladium catalyst, prevent its precipitation as palladium black, and facilitate the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.
The following diagram outlines the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a representative example of a Suzuki-Miyaura coupling using 2-Carboxyphenylboronic acid.
Objective: To synthesize 2'-carboxy-biphenyl-4-carbonitrile from 4-bromobenzonitrile and 2-Carboxyphenylboronic acid.
Materials:
-
2-Carboxyphenylboronic acid (anhydrous equivalent)
-
4-bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 4-bromobenzonitrile (1.0 eq), 2-Carboxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and degassed water to the flask. The reaction should be sufficiently dilute to ensure stirring.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.
Self-Validation: The success of the protocol is validated by characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
2-Carboxyphenylboronic acid dihydrate is a powerful and versatile reagent for researchers in organic synthesis and drug discovery. While its handling requires adherence to strict safety protocols due to its irritant properties, its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an indispensable tool. A thorough understanding of its safety data sheet, coupled with the practical insights and protocols provided in this guide, enables scientists to leverage its full potential safely and effectively in the pursuit of novel chemical entities.
References
-
SAFETY DATA SHEET - 4-Carboxyphenylboronic acid . Fisher Scientific. Available from: [Link]
-
2-Carboxyphenylboronic acid dihydrate, 1 X 1 g (704784-1G) . Alkali Scientific. Available from: [Link]
Sources
- 1. CAS 149105-19-1: 2-Carboxyphenylboronic acid | CymitQuimica [cymitquimica.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
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